Perfluoro-1-butene

Vue d'ensemble

Description

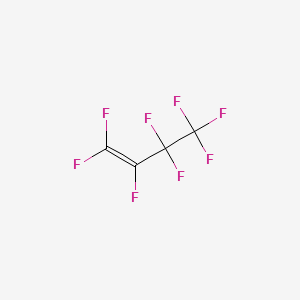

Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-Octafluoro-1-butene, is a chemical compound with the molecular formula C4F8 . Its average mass is 200.030 Da and its monoisotopic mass is 199.987228 Da .

Molecular Structure Analysis

The molecular structure of Perfluoro-1-butene is characterized by the presence of four carbon atoms and eight fluorine atoms . A study suggests that the vibrational data are consistent with a gauche (C 2) structure for this molecule .Chemical Reactions Analysis

Perfluoro-1-butene has been studied in the context of iron carbonyl complexes. Density functional theory studies show that the lowest energy C4F8Fe (CO)4 structure is not the very stable experimentally known ferracyclopentane isomer (CF2CF2CF2CF2)Fe (CO)4 obtained from Fe (CO)12 and tetrafluoroethylene. Instead, isomeric (perfluoroolefin)Fe (CO)4 structures derived from perfluoro-2-butene, perfluoro-1-butene, and perfluoro-2-methylpropene are significantly lower energy structures .Physical And Chemical Properties Analysis

Perfluoro-1-butene is a gas under pressure and may explode if heated . It has a boiling temperature that varies with pressure, ranging from 5.12804e-006 kPa to 2670.3 kPa . The critical temperature and pressure of Perfluoro-1-butene are also available from the NIST/TRC Web Thermo Tables .Applications De Recherche Scientifique

Semiconductor Industry and Diagnostic Imaging

Perfluoro-1-butene derivatives like hexafluoro-1,3-butadiene have applications in the semiconductor industry, specifically in plasma dielectric etching. Additionally, they are used as gaseous microbubble suspension contrast agents in diagnostic ultrasound imaging. Efficient synthesis methods for perfluoro-1,3-butadiene have been developed to meet these industry requirements (Ramachandran & Reddy, 2008).

Synthesis of Perfluorinated 1,3-Dithioles

Perfluoro-2-butene, a related compound to Perfluoro-1-butene, reacts with potassium fluoride and sulfur to form perfluoro-1,3-dithioles. These compounds are synthesized through intermediate thioenolate anions, indicating a unique chemical pathway for producing such compounds (Burton & Inouye, 1982).

Electron Energy Loss Spectra Studies

Studies on electron energy loss spectra of compounds like perfluoro-2-butene, closely related to Perfluoro-1-butene, help understand the excitation and ionization of carbon in these molecules. This research provides insights into carbon-carbon bond lengths and potential barrier effects in perfluoro compounds (Hitchcock et al., 1984).

Fluoroalkylation Reactions

Perfluoro-tert-butylated compounds, synthesized using reactions involving perfluoro-olefins like Perfluoro-1-butene, are valuable in sensitive probes and imaging experiments. These compounds demonstrate practicality in synthesis and application in 1H- and 19Fmagnetic resonance imaging (MRI) experiments (Wang et al., 2021).

Electron Attachment Studies

Research on electron attachment rates to perfluorocarbon compounds, including variants of Perfluoro-1-butene, contributes to our understanding of the electron attachment cross sections and ion resonances in these molecules. Such studies are crucial in physical chemistry and materials science [(Christodoulides et al., 1979)](https://consensus.app/papers/electron-attachment-perfluorocarbon-compounds-2‐c4f6-christodoulides/f7e0c38455b6547b855f6239501e094e/?utm_source=chatgpt).

Photochlorination Research

The photochlorination of perfluoro-2-butene under intermittent light, a process closely related to the chemistry of Perfluoro-1-butene, has been studied to understand its reaction kinetics. This research provides insights into the chemical behavior of perfluoro compounds under light exposure (González & Castellano, 1982).

Pyrolysis and Ionization Potential Studies

The vacuum pyrolysis of perfluorohexene-2, leading to the generation of perfluoro-2-buten-4-yl radicals, reveals information about the ionization potential of these radicals. Such studies are significant in the field of radical chemistry and thermodynamics (Gomeri et al., 1991).

Torsional Potentials in Fluorinated Compounds

Investigations into the torsional potentials of perfluorinated compounds, including perfluoro-1,3-butadiene, provide valuable data on the structural and energetic characteristics of these molecules. This research is essential for understanding the molecular dynamics and stability of perfluorinated compounds (Karpfen, 1999).

Safety And Hazards

Perfluoro-1-butene is harmful if inhaled and may cause frostbite upon sudden release of liquefied gas . It should be used only outdoors or in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided, and protective gloves, eye protection, and face protection should be worn when handling this substance .

Orientations Futures

The future directions of research on Perfluoro-1-butene could involve further exploration of its properties and potential applications. For instance, its role in the formation of iron carbonyl complexes could be further investigated . Additionally, given the increasing interest in perfluorinated compounds in various fields, there may be potential for discovering new uses for Perfluoro-1-butene.

Propriétés

IUPAC Name |

1,1,2,3,3,4,4,4-octafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880133 | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-1-butene | |

CAS RN |

357-26-6, 11070-66-9 | |

| Record name | Perfluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butene, octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)

![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)

![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)